molecular formula C16H14ClN3O3 B5723588 N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide

N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide

Cat. No. B5723588
M. Wt: 331.75 g/mol
InChI Key: KYQVHQQCNIATNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a hydrazide derivative of nicotinic acid and has been studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. It has also been found to inhibit the activity of certain signaling pathways involved in cancer growth, such as the Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in various studies. It has been found to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo, and to inhibit the migration of immune cells to sites of inflammation. This compound has also been found to induce apoptosis (cell death) in cancer cells and to inhibit their proliferation.

Advantages and Limitations for Lab Experiments

N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to have low toxicity in vitro and in vivo, and has been used in animal studies without causing significant adverse effects. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. It also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. Another direction is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide involves the reaction of 3-chlorobenzoyl hydrazine with 4-(carboxymethyl)phenylhydrazine in the presence of acetic anhydride. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been reported in several scientific studies and has been found to be efficient and reproducible.

Scientific Research Applications

N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. This compound has also been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[4-[[(3-chlorobenzoyl)amino]carbamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10(21)18-14-7-5-11(6-8-14)15(22)19-20-16(23)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVHQQCNIATNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.